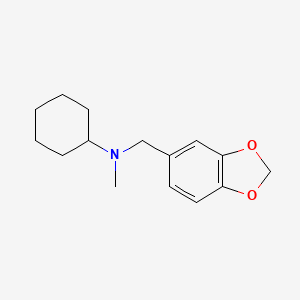

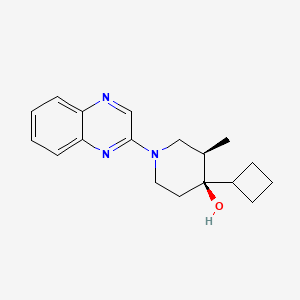

2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide often involves complex reactions that yield heterocyclic derivatives. For instance, the synthesis process can involve the reaction of specific uracil derivatives with chloromethyltiiran, leading to compounds with a tetrahydropyrimidinyl moiety, as demonstrated in studies related to structurally similar compounds (Kataev et al., 2021). This illustrates the compound's synthesis involves multi-step reactions, often starting from uracil or its derivatives, which are further modified through reactions with halogenated compounds and other reagents to achieve the desired structure.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using various spectroscopic methods, including X-ray crystallography. These analyses reveal complex structures with specific functional groups contributing to their reactivity and potential biological activity. X-ray analysis and spectroscopic data (NMR, IR) have confirmed the structures of such compounds, highlighting the importance of conformational analysis in understanding their chemical behavior (Kataev et al., 2021).

Chemical Reactions and Properties

The chemical reactions involving compounds with a 2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl moiety often involve interactions with other reagents to form new derivatives through substitution or addition reactions. These reactions are crucial for modifying the compound's structure to explore its potential chemical and biological properties. For instance, reactions with aromatic aldehydes and other carbonyl compounds can yield a variety of derivatives with different substituents, affecting their chemical and physical properties (Elmuradov et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. These properties are essential for understanding the compound's behavior in different environments and potential applications in various fields. The crystalline structure, determined through X-ray crystallography, provides insights into the compound's stability and interactions with other molecules.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, are critical for understanding the compound's potential applications and behavior in chemical reactions. Studies on similar compounds have shown that their chemical properties can be significantly altered through modifications of the molecular structure, affecting their reactivity and potential utility in various scientific domains.

Scientific Research Applications

Antimicrobial Activity

Research has explored the synthesis of pyrimidinone and oxazinone derivatives, focusing on their antimicrobial properties. A study by Hossan et al. (2012) detailed the creation of these compounds as potential antimicrobial agents, demonstrating good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Neuroinflammation Imaging

Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, which is part of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. This compound was designed for in vivo imaging of neuroinflammatory processes, showcasing the potential of these derivatives in neuroimaging applications (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Antitumor Activity

Fahim, Elshikh, and Darwish (2019) explored the antitumor potential of novel pyrimidiopyrazole derivatives, highlighting the synthesis and in vitro antitumor activity against HepG2 cell lines. The study emphasized the significance of these compounds in cancer research, with some demonstrating outstanding efficacy (Fahim, Elshikh, & Darwish, 2019).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were evaluated for their cyclooxygenase inhibition, along with analgesic and anti-inflammatory activities, indicating their potential as COX-2 selective inhibitors with significant therapeutic effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Organic Synthesis and Chemical Structures

Studies have also focused on the synthesis of various heterocyclic derivatives of guanidine and their structural analysis. Banfield, Fallon, and Gatehouse (1987) discussed the formation and X-ray structure determination of pyrimidine derivatives, contributing to the understanding of their chemical structures and potential applications in organic synthesis (Banfield, Fallon, & Gatehouse, 1987).

properties

IUPAC Name |

2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-8-4-3-5-9(2)12(8)21-7-11(18)16-10-6-15-14(20)17-13(10)19/h3-6H,7H2,1-2H3,(H,16,18)(H2,15,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVCMXOEZOGMJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CNC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-2,3-dimethyl-7-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5603621.png)

![8-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5603628.png)

![4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoic acid](/img/structure/B5603639.png)

![2-[(2-tert-butyl-5-methylphenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5603646.png)

![1-{2-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]ethyl}piperidin-2-one](/img/structure/B5603651.png)

![2,4-dimethyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5603654.png)

![5-{5-[1-(methoxyacetyl)-3-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5603680.png)

![7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5603694.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B5603712.png)